molecular formula C13H18F3N3O2S B7182688 N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide

N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide

Cat. No.: B7182688
M. Wt: 337.36 g/mol
InChI Key: WPKJAFKUVXDIBO-UHFFFAOYSA-N
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Description

N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2S/c14-13(15,16)10-17-11-6-2-3-7-12(11)18-22(20,21)19-8-4-1-5-9-19/h2-3,6-7,17-18H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJAFKUVXDIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC=CC=C2NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable piperidine derivative. The process often includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,2,2-trifluoroethylamino)phenyl]piperidine-1-sulfonamide is unique due to its specific trifluoroethyl group, which imparts enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .

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